molecular formula C15H14N4OS B2742661 N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide CAS No. 919052-71-4

N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide

Cat. No.: B2742661
CAS No.: 919052-71-4
M. Wt: 298.36
InChI Key: KESCXKMQVAUZRF-UHFFFAOYSA-N
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Description

N-[(2E)-5-(Propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide is a thiadiazole-quinoline hybrid compound. Its structure features a 1,3,4-thiadiazole core substituted with a propan-2-yl group and a quinoline-2-carboxamide moiety, stabilized in an (E)-configuration at the imine bond.

Properties

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-9(2)14-18-19-15(21-14)17-13(20)12-8-7-10-5-3-4-6-11(10)16-12/h3-9H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESCXKMQVAUZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of the Compound

The compound can be synthesized through various methods that typically involve the reaction of quinoline derivatives with thiadiazole moieties. The synthetic pathways often focus on optimizing yield and purity while ensuring the stability of the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide. These compounds have shown effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics.

For instance, compounds featuring similar structures have demonstrated significant inhibition against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations (MIC) comparable to established drugs like Isoniazid .

Anticancer Properties

The anticancer potential of quinoline derivatives has been extensively studied. Compounds related to this compound have exhibited activity against various cancer cell lines. Specific studies have reported that derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

  • Antitubercular Activity :
    • A study synthesized various quinoline-triazole hybrids and tested their efficacy against M. tuberculosis. The results indicated that certain hybrids displayed potent antitubercular action with MIC values as low as 12.5 μg/mL .
  • Anticancer Activity :
    • Research on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates showed promising anticancer activity against HCT-116 and MCF-7 cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests a potential pathway for developing new anticancer agents based on similar structural frameworks.

Pharmaceutical Development

Given its promising biological activities, this compound can be explored further for:

  • Development of novel antibiotics targeting resistant bacterial strains.
  • Creation of new anticancer therapies aimed at specific cancer types.

Research and Development

Ongoing research into the structure-function relationship of this compound could lead to enhanced derivatives with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include derivatives with variations in the thiadiazole substituents, aromatic systems (e.g., coumarin, benzylidene), and functional groups. A comparative analysis of physicochemical properties is summarized below:

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Source
Target Compound : N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide 1,3,4-Thiadiazole + Quinoline Propan-2-yl, Quinoline-2-carboxamide Not reported Not provided in evidence N/A
3-(1-((5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one (11a) 1,3,4-Thiadiazole + Coumarin Acetyl, Phenyl, Coumarin 214–216 IR: C=O (1690 cm⁻¹); ¹H NMR: δ 2.41 (s, CH3)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole + Benzylidene 4-Chlorobenzylidene, 4-Methylphenyl Not reported IR: C=N (1605 cm⁻¹); ¹H NMR: δ 7.72 (d, Ar-H)
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide 1,3,4-Thiadiazole + Quinoline Cyclopropyl, 4-Methylphenyl, Quinoline Not reported Computed Properties: XLogP3 = 4.4; TPSA = 96
N-(4-((E)-1-(((Z)-5-Acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)benzamide (18a) 1,3,4-Thiadiazole + Hydrazone Acetyl, 4-Methoxyphenyl, Benzamide 235–277 ¹H NMR: δ 8.02 (s, NH); MS: m/z 523

Notes:

  • The target compound shares structural similarities with N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (), differing in the thiadiazole substituent (propan-2-yl vs. cyclopropyl) and carboxamide position (quinoline-2 vs. quinoline-4) .
  • Compounds with coumarin or benzylidene moieties () exhibit lower melting points (171–242°C) compared to hydrazone derivatives (235–277°C) .

Biological Activity

N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. The compound's structure features a thiadiazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, supported by relevant studies and data.

Structural Characteristics

The compound is characterized by the following structural features:

  • Thiadiazole Ring : Contributes to various biological interactions.
  • Quinoline Backbone : Known for its pharmacological properties.
  • Carboxamide Group : Enhances solubility and bioactivity.

Anticancer Activity

Research indicates that compounds containing the thiadiazole ring exhibit significant anticancer properties. The mechanism of action typically involves:

  • Inhibition of DNA and RNA Synthesis : Thiadiazoles can interfere with nucleic acid synthesis, crucial for cancer cell proliferation .
  • Targeting Key Kinases : The heteroatoms in the thiadiazole can interact with kinases involved in tumorigenesis .

A study reported that derivatives of thiadiazole showed cytotoxic effects against various cancer cell lines, including:

  • HCT116 (Colon Cancer) : GI50 values ranging from 0.74 to 10.0 μg/mL.
  • MCF-7 (Breast Cancer) : Notable growth inhibition observed .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies on related thiadiazole derivatives have shown effectiveness against:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : One derivative demonstrated MIC values below 1 μg/mL against MRSA strains, indicating strong antibacterial potency .

Comparative Analysis of Similar Compounds

A comparison with structurally similar compounds highlights the unique biological activity of this compound.

Compound NameStructural FeaturesBiological Activity
3-(1-methyl-1H-indol-3-yl)prop-2-enoic acidIndole ring; different functional groupsAnticancer activity
1-(1H-Indol-3-Yl)-2-Phenyl-EthanoneIndole derivative; phenyl groupAntimicrobial properties
5-(4-methoxyphenyl)-1H-indoleIndole core; methoxy substitutionAntioxidant effects

The presence of both a quinoline and a thiadiazole ring in the compound may provide synergistic effects not seen in other derivatives.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Thiadiazole Derivatives Against Cancer : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various cancer cell lines. The most active compounds showed IC50 values as low as 0.20 μM against L1210 (mouse leukemia) cells .
  • Antibacterial Efficacy : In a study evaluating N-thiadiazole derivatives, one compound showed significant antibacterial activity against drug-resistant strains with an MIC value of 0.25 μg/mL against MRSA .

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